

## Replicating key findings from foundational ALT-007 research papers

Author: BenchChem Technical Support Team. Date: December 2025



# Replicating Foundational Research on ALT-007: A Comparative Guide

This guide provides an objective comparison of key findings from the foundational research on **ALT-007**, a novel serine palmitoyltransferase (SPT) inhibitor, for the treatment of age-related sarcopenia. The data presented here is based on the primary research paper by Poisson et al., "Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia," published in ACS Pharmacology & Translational Science in 2025. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evidence supporting **ALT-007**.

### **Executive Summary**

**ALT-007** is a potent, safe, and orally bioavailable inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in the de novo synthesis of ceramides.[1][2][3] In a preclinical mouse model of age-related sarcopenia, **ALT-007** demonstrated significant efficacy in restoring muscle mass and function.[1][4] The therapeutic effects of **ALT-007** are attributed to its ability to reduce the accumulation of very-long-chain 1-deoxy-sphingolipid species, which are implicated in cellular protein dysregulation.[1][2] By mitigating the levels of these lipids, **ALT-007** enhances protein homeostasis, leading to improved muscle health.[1][2] This guide compares the performance of **ALT-007** against a vehicle control and the alternative SPT inhibitor, Myriocin.

#### **Data Presentation**





Table 1: In Vitro Potency of ALT-007 vs. Myriocin

| Compound | Concentration | Effect on Ceramide<br>Levels in C2C12<br>Myoblasts | Reference |
|----------|---------------|----------------------------------------------------|-----------|
| ALT-007  | 10 nM         | Significant reduction                              | [1]       |
| Myriocin | 10 nM         | Less potent reduction compared to ALT-007          | [1]       |

Table 2: Efficacy of ALT-007 in a Mouse Model of Age-Related Sarcopenia



| Parameter                                         | Control<br>(Aged Mice) | ALT-007 (1<br>mg/kg/day) | %<br>Improveme<br>nt | p-value | Reference |
|---------------------------------------------------|------------------------|--------------------------|----------------------|---------|-----------|
| Muscle Mass                                       |                        |                          |                      |         |           |
| Gastrocnemi<br>us Weight                          | Decreased with age     | Increased                | -                    | <0.05   | [1]       |
| Tibialis<br>Anterior<br>Weight                    | Decreased<br>with age  | Increased                | -                    | <0.05   | [1]       |
| Muscle<br>Function                                |                        |                          |                      |         |           |
| Maximum<br>Hanging Time                           | Reduced with age       | Significantly increased  | -                    | <0.01   | [1]       |
| Grip Strength                                     | Reduced with age       | Significantly increased  | -                    | <0.01   | [1]       |
| Coordination                                      |                        |                          |                      |         |           |
| Rotarod<br>Performance                            | Impaired with age      | Improved                 | -                    | <0.05   | [1]       |
| Biomarkers                                        |                        |                          |                      |         |           |
| Total<br>Ceramides<br>(Gastrocnemi<br>us)         | Elevated with age      | Lower levels             | -                    | <0.05   | [1]       |
| Very-long-<br>chain 1-<br>deoxy-<br>sphingolipids | Elevated with age      | Reduced                  | -                    | <0.05   | [1]       |

# Experimental Protocols In Vitro Potency Assay



- Cell Line: Immortalized mouse C2C12 myoblasts.
- Treatment: Cells were treated with either ALT-007 or Myriocin at a concentration of 10 nM.
- Analysis: Ceramide levels were measured to determine the potency of each compound in inhibiting SPT.
- Reference:[1]

#### **Animal Model for Age-Related Sarcopenia**

- Species and Strain: Aged C57BL/6J mice (18 months old).[1]
- Treatment Administration: ALT-007 was mixed in the food and administered orally at a dose
  of 1 mg/kg per day. The control group received a vehicle-mixed diet.[1]
- Duration: The study was conducted over a period of 20 weeks.[4]
- Reference:[1][4]

#### **Muscle Function and Coordination Tests**

- Grip Strength Test: The maximal force generated by the forelimbs of the mice was measured using a grip strength meter. This test assesses overall muscle strength.[1]
- Hanging Time Test: Mice were suspended by their forelimbs from a wire, and the time until they fell was recorded. This test evaluates muscle endurance.[1]
- Rotarod Test: Mice were placed on a rotating rod with accelerating speed. The latency to fall
  was measured to assess motor coordination and balance.[1]
- Reference:[1]

### **Biochemical Analysis**

- Lipid Profiling: Levels of total ceramides and specific very-long-chain 1-deoxy-sphingolipid species were quantified in the gastrocnemius muscle tissue using lipidomics techniques.[1]
- Reference:[1]

Check Availability & Pricing

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Proposed signaling pathway of ALT-007 in muscle cells.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **ALT-007** in aged mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]



- 4. actu.epfl.ch [actu.epfl.ch]
- To cite this document: BenchChem. [Replicating key findings from foundational ALT-007 research papers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576814#replicating-key-findings-fromfoundational-alt-007-research-papers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com